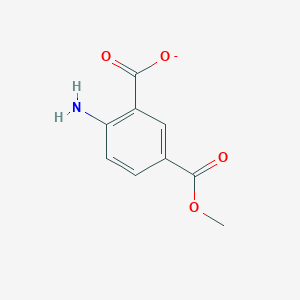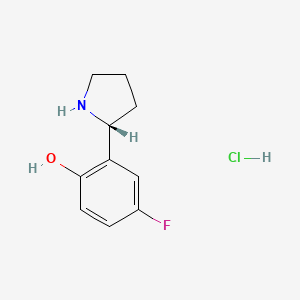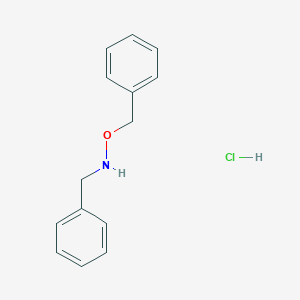
3-propylthian-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-propylthian-4-one is a sulfur-containing heterocyclic compound It is a derivative of tetrahydrothiopyran-4-one, where a propyl group is attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Intramolecular Dieckmann Condensation: This method involves the cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH).
Addition of Hydrogen Sulfide to Divinyl Ketones: Another method involves the double addition of hydrogen sulfide (H₂S) or sodium sulfide (Na₂S) to divinyl ketones.
Industrial Production Methods
Industrial production methods for 3-propyl-tetrahydrothiopyran-4-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 3-propylthian-4-one can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of this compound can lead to the formation of thiols or thioethers. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: The compound can undergo substitution reactions at the sulfur atom or the carbon atoms adjacent to the sulfur.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄
Substitution: Halides, electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
3-propylthian-4-one has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Pharmaceuticals: Derivatives of this compound have shown potential as antitumor, antibacterial, antiparasitic, and antifungal agents.
Materials Science: It is used in the preparation of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials.
Wirkmechanismus
The mechanism of action of 3-propyl-tetrahydrothiopyran-4-one depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or interacting with specific molecular targets. For example, some derivatives have shown promise as inhibitors of phosphodiesterase and β-secretase BACE1 . The exact molecular pathways involved can vary based on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
3-propylthian-4-one can be compared with other similar sulfur-containing heterocycles:
Eigenschaften
Molekularformel |
C8H14OS |
|---|---|
Molekulargewicht |
158.26 g/mol |
IUPAC-Name |
3-propylthian-4-one |
InChI |
InChI=1S/C8H14OS/c1-2-3-7-6-10-5-4-8(7)9/h7H,2-6H2,1H3 |
InChI-Schlüssel |
HLXHVBJATYOCBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CSCCC1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B8649994.png)




![1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine](/img/structure/B8650023.png)
![6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B8650035.png)






